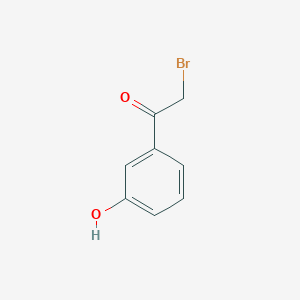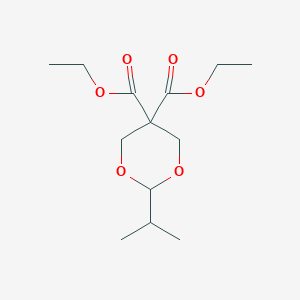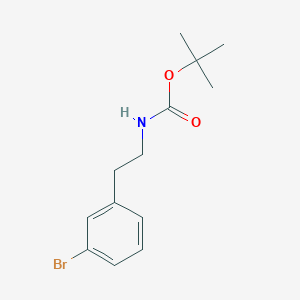
2-Brom-1-(3-Hydroxyphenyl)ethanon
Übersicht
Beschreibung
2-Bromo-3'-hydroxyacetophenone is a chemical compound that is part of a broader class of organic molecules known as acetophenones. These compounds are characterized by an acetyl group (a methyl group bonded to a carbonyl) attached to a phenyl ring. The specific structure of 2-bromo-3'-hydroxyacetophenone includes a bromine atom and a hydroxyl group, which confer unique reactivity and physical properties to the molecule.
Synthesis Analysis
The synthesis of compounds related to 2-bromo-3'-hydroxyacetophenone often involves palladium-catalyzed reactions. For instance, unsymmetrically substituted benzils, which are structurally related to acetophenones, can be synthesized through a palladium-catalyzed α-arylation-oxidation of 2-hydroxyacetophenones with aryl bromides . Similarly, the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from 5'-bromo-2'-hydroxyacetophenone also utilizes palladium-catalyzed cyclization, demonstrating the versatility of palladium catalysis in constructing complex molecules from simple acetophenone derivatives .
Molecular Structure Analysis
The molecular structure of acetophenone derivatives can be optimized using computational methods such as DFT (Density Functional Theory). For example, the stable geometry of 2-hydroxy-4-methoxyacetophenone, a compound similar to 2-bromo-3'-hydroxyacetophenone, has been optimized using DFT/B3LYP method with advanced basis sets. The study of such compounds includes analyzing the effects of substituents on the benzene ring and determining structural parameters, thermodynamic properties, and vibrational frequencies .
Chemical Reactions Analysis
Acetophenone derivatives participate in various chemical reactions. For instance, alpha-bromo-4-amino-3-nitroacetophenone, a related compound, has been used as a reagent for protein modification, specifically targeting the methionine-290 residue of porcine pepsin. This modification leads to a decrease in enzyme activity, demonstrating the potential of bromoacetophenones in biochemistry . Additionally, halogenated acetophenone derivatives like 2-amino-5-bromo-3-iodoacetophenone have been used as synthons for the synthesis of nitrogen-containing heterocyclic compounds through palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoacetophenone derivatives are influenced by their substituents. For example, the synthesis of 8-bromoflavone from 3'-bromo-2'-hydroxyacetophenone involves optimized Fries rearrangement, and the product's reactivity in Buchwald–Hartwig reactions with amines is a testament to its versatile chemical properties . The physical constants such as density, refractive index, boiling point, and melting point of 2-bromo-2',4'-dichloroacetophenone, another related compound, have been measured, providing insight into the influence of halogen substituents on the physical characteristics of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthese von Derivaten
Diese Verbindung wird oft in der Synthese verschiedener Derivate verwendet. Beispielsweise kann sie zur Herstellung von Verbindungen verwendet werden, die von Bromessigsäuren abgeleitet sind . Der Prozess beinhaltet die Bromierung von 2-Hydroxy-3,5-diiod-acetophenon in Essigsäure bei 70-80 °C unter Lichteinstrahlung .
Vorläufer für Schlüsselverbindungen
2-Brom-1-(3-Hydroxyphenyl)ethanon dient als wichtiger Vorläufer für die Synthese wichtiger Verbindungen. Beispielsweise kann (S)-1-(3′-Brom-2′-methoxyphenyl)ethanol, das der wichtigste Vorläufer für die Synthese von Lusutrombopag ist, aus dieser Verbindung synthetisiert werden .
Herstellung von Halogenessigsäuren
Sie wird zur Herstellung von Verbindungen verwendet, die von Halogenessigsäuren abgeleitet sind . Die Synthese beinhaltet die Reaktion von Brom mit 2-Hydroxy-acetophenon in Chloroform in einem Eisbad .
Synthese von Dibromderivaten
Diese Verbindung wird in der Synthese von Dibromderivaten verwendet. Beispielsweise kann 2-Brom-1-(3,5-dibrom-2-hydroxyphenyl)ethanon durch Einwirkung von Brom auf 3,5-dibrom-2-hydroxy-acetophenon in siedendem Essigsäure hergestellt werden .
Synthese von Chlorderivaten
This compound kann in der Synthese von Chlorderivaten verwendet werden. Beispielsweise kann 2-Brom-1-(4-chlor-3-hydroxyphenyl)ethanon durch die Reaktion von Dioxandibromid auf 4-chlor-3-hydroxyacetophenon in einer Dioxan-Diethylether-Mischung hergestellt werden .
Synthese von Diiodophenyl-Derivaten
Diese Verbindung wird in der Synthese von Diiodophenyl-Derivaten verwendet. Beispielsweise kann 2-Brom-1-(4-hydroxy-3,5-diiodophenyl)ethanon durch die Reaktion von Brom auf 4-hydroxy-3,5-di-iodoacetophenon in siedendem Chloroform unter Lichteinstrahlung hergestellt werden .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPSGFQQGKPTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426038 | |
| Record name | 2-Bromo-3'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2491-37-4 | |
| Record name | 2-Bromo-1-(3-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)












